molecular formula C11H14N4 B1612708 N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine CAS No. 906352-64-5

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine

Cat. No.: B1612708
CAS No.: 906352-64-5
M. Wt: 202.26 g/mol
InChI Key: VHDVEBIJXKJALO-UHFFFAOYSA-N
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Description

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is an organic compound that features a benzylamine structure with a triazole ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine typically involves the reaction of benzylamine derivatives with triazole compounds under specific conditions. One common method includes the alkylation of benzylamine with a triazole-containing alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The triazole ring and benzylamine moiety can participate in nucleophilic substitution reactions, where halogenated compounds or other electrophiles replace specific hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Halogenated compounds, electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzylamine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
  • N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine derivatives
  • Other triazole-containing benzylamines

Uniqueness

This compound is unique due to its specific combination of a triazole ring and benzylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-12-6-10-4-2-3-5-11(10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDVEBIJXKJALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594575
Record name N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-64-5
Record name N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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